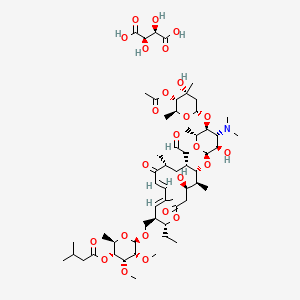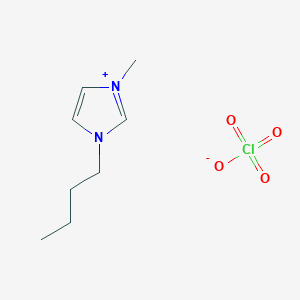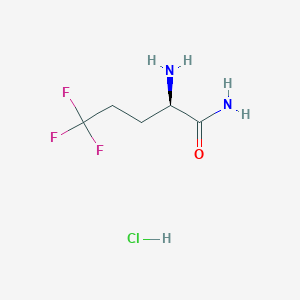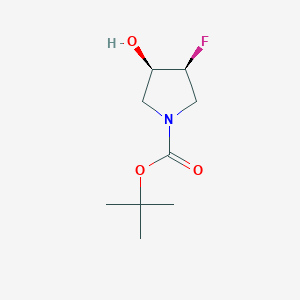
3-Fluoro-5-(trifluoromethyl)picolinaldehyde
Übersicht
Beschreibung
3-Fluoro-5-(trifluoromethyl)picolinaldehyde (3F5TFP) is an organic compound belonging to the aldehyde family. It is a colorless liquid with a pungent odor and is soluble in water. 3F5TFP has a wide range of applications in the fields of chemistry and biochemistry. It has been used as a reagent for the synthesis of various compounds, including pharmaceuticals and other organic compounds. In addition, 3F5TFP has been studied for its potential applications in the field of biomedical research and drug development.
Wissenschaftliche Forschungsanwendungen
Herbicide Synthesis
The compound 3-Fluoro-5-(trifluoromethyl)picolinaldehyde has been used in the synthesis of novel fluoropicolinate herbicides. A method involving cascade cyclization of fluoroalkyl alkynylimines with primary amines was modified to synthesize 4-amino-5-fluoropicolinates. This process led to the production of 5-fluoropyridines, which were then easily deprotected to picolinaldehyde derivatives. These derivatives were further elaborated into structures of interest as potential herbicides, providing access to picolinic acids with previously inaccessible alkyl or aryl substituents at the 6-position (Johnson et al., 2015).
Spectrophotometric Reagent
Picolinaldehyde derivatives, including those related to 3-Fluoro-5-(trifluoromethyl)picolinaldehyde, have been used as spectrophotometric reagents. Specifically, picolinaldehyde 4-phenyl-3-thiosemicarbazone has been utilized for the selective determination of small amounts of cobalt in the presence of iron. This method was applied to steel analysis, indicating its potential for precise measurement in industrial contexts (Ariza et al., 1976).
Protein-Protein Couplings
In a more biological context, derivatives of 3-Fluoro-5-(trifluoromethyl)picolinaldehyde have been used in protein-protein couplings. One study explored the use of 5-fluoro-4(phenylsulfonyl)-picolinaldehyde (FPPA) to mediate protein-protein coupling under mild conditions. The reactivity of fluorine in FPPA for free thiols led to effective nucleophilic substitution and subsequent reactions, resulting in stable protein conjugates. This method exhibited minimal impact on the three-dimensional structures of the target proteins and was suitable for segmentally isotopic labeling of multi-domain proteins (Su et al., 2022).
Organic Synthesis
3-Fluoro-5-(trifluoromethyl)picolinaldehyde has also been involved in the direct cupration of fluoroform, a method for introducing the trifluoromethyl group into organic molecules. This reaction provided an efficient means of trifluoromethylating organic and inorganic electrophiles, representing a significant contribution to organic synthesis (Zanardi et al., 2011).
Eigenschaften
IUPAC Name |
3-fluoro-5-(trifluoromethyl)pyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F4NO/c8-5-1-4(7(9,10)11)2-12-6(5)3-13/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMMYIIVJQJETLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)C=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00856448 | |
| Record name | 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00856448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-5-(trifluoromethyl)picolinaldehyde | |
CAS RN |
1227499-98-0 | |
| Record name | 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00856448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![4-[(5-Bromo-3-methoxycarbonyl-2-methylphenyl)-methylamino]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1401600.png)
